molecular formula C13H9BrN2O B3270949 3-(6-Bromobenzo[d]oxazol-2-yl)aniline CAS No. 537025-56-2

3-(6-Bromobenzo[d]oxazol-2-yl)aniline

Cat. No.: B3270949
CAS No.: 537025-56-2
M. Wt: 289.13 g/mol
InChI Key: HNPAYXDHEPQFSV-UHFFFAOYSA-N
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Description

3-(6-Bromobenzo[d]oxazol-2-yl)aniline (CAS 537025-56-2) is a heterocyclic aromatic compound of significant interest in scientific research, featuring a benzoxazole core substituted with a bromine atom at the 6-position and an aniline group at the 3-position . This structure provides dual functionality: the bromine substituent introduces electron-withdrawing effects and serves as a reactive site for cross-coupling reactions, while the aniline moiety offers a handle for further functionalization and participation in hydrogen bonding . With a molecular formula of C13H9BrN2O and a molecular weight of 289.13 g/mol, it is a versatile building block in organic synthesis . Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives and Buchwald-Hartwig amination with secondary amines . The compound also engages in nucleophilic aromatic substitution and condensation-cyclization reactions, making it critical for synthesizing more complex architectures for pharmaceuticals, agrochemicals, and optoelectronic materials . In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer properties, showing promising results in inhibiting the growth of certain bacterial and fungal strains and exhibiting cytotoxic effects against cancer cell lines . Its proposed mechanism of action involves interaction with specific molecular targets, potentially inhibiting bacterial cell wall synthesis or disrupting key signaling pathways to induce apoptosis in cancer cells . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(6-bromo-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAYXDHEPQFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(6-Bromobenzo[d]oxazol-2-yl)aniline typically involves the reaction of 6-bromobenzoxazole with aniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-bromobenzoxazole is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient benzoxazole ring facilitates nucleophilic substitution at the bromine position:

  • Methylation : Reaction with [¹¹C]CH₃Li in toluene/Et₂O yields 3-(6-methylbenzo[d]oxazol-2-yl)aniline (87% yield) under Pd catalysis .

  • Amination : Substitution with aliphatic amines (e.g., 3-bromopropylamine) forms thioether derivatives via Smiles rearrangement, though disulfide byproducts may arise under radical conditions .

Key Reaction Data

SubstrateReagent/ConditionsProductYieldSource
3-(6-Bromobenzo[d]oxazol-2-yl)aniline[¹¹C]CH₃Li, Pd catalyst, toluene/Et₂O3-(6-methylbenzo[d]oxazol-2-yl)aniline87%
This compound3-Bromopropylamine, K₂CO₃, DMF, 70°CThioether derivative67%

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives. Pd(PPh₃)₄/Na₂CO₃ in DMF achieves >80% conversion.

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives with secondary amines under Pd(OAc)₂/XPhos catalysis.

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation or amine coordination and reductive elimination.

Condensation and Cyclization Reactions

The aniline group engages in cyclocondensation:

  • Imidazole Formation : Reacts with aldehydes (e.g., glyoxal) in acetic acid to yield 2-aminobenzoxazole-imidazole hybrids (72–89% yield) .

  • Schiff Base Synthesis : Condenses with ketones (e.g., acetylacetone) to form stable azomethine derivatives .

Example Reaction Pathway

text
This compound + Glyoxal → 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)benzoxazole Conditions: AcOH, 80°C, 6 h Yield: 85% [7]

Oxidation and Functionalization

  • Oxidation of Aniline : Treating with MnO₂ in CH₂Cl₂ oxidizes the –NH₂ group to a nitroso derivative (confirmed by IR at 1540 cm⁻¹) .

  • Thiolation : Reacts with Lawesson’s reagent to convert the oxazole oxygen to sulfur, forming benzothiazole analogs (61% yield) .

Spectroscopic Validation

  • ¹H NMR (post-methylation): δ 8.09 (d, J = 9.0 Hz), 7.56 (d, J = 8.1 Hz), 3.06 (s, –N(CH₃)₂) .

  • ¹³C NMR (post-amination): δ 165.8 (C=N), 150.0 (C–O), 130.4 (aromatic C–Br) .

Comparative Reactivity Analysis

Reaction TypeKey AdvantageLimitation
Nucleophilic SubstitutionHigh regioselectivity at C6Requires harsh bases (e.g., K₂CO₃)
Suzuki CouplingBroad substrate scopeSensitive to Pd catalyst loading
OxidationSelective –NH₂ modificationOver-oxidation to nitro compounds

This compound’s dual functionality (benzoxazole bromine + aniline) enables diverse transformations critical for synthesizing pharmaceuticals, agrochemicals, and optoelectronic materials. Optimal yields depend on solvent polarity, catalyst selection, and temperature control .

Scientific Research Applications

3-(6-Bromobenzo[d]oxazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines.

    Medicine: Due to its biological activities, this compound is being investigated as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.

    Industry: The compound is also used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-Bromobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Halogen-Substituted Derivatives

  • 3-(6-Methylbenzo[d]oxazol-2-yl)aniline (CAS 292644-37-2) Substituent: Methyl at the 6-position. Key Differences: The methyl group is electron-donating, increasing electron density on the benzoxazole ring. Molecular weight (C₁₄H₁₂N₂O = 224.26 g/mol) is significantly lower than the bromo derivative (C₁₃H₉BrN₂O = 305.13 g/mol) . Spectral Data: Methyl protons in $ ^1H $ NMR appear as a singlet at δ 2.08 ppm, distinct from bromine’s absence of proton signals .
  • 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline (CAS 293737-77-6)
    • Substituent : Chlorine at the 5-position.
    • Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker electron-withdrawing effects. This may reduce steric hindrance in substitution reactions. Melting points and solubility in polar solvents (e.g., DMF) are expected to differ due to varying halogen polarizability .

b. Positional Isomers

  • 4-(Benzo[d]oxazol-2-yl)aniline (CAS 20934-81-0)
    • Substituent : Aniline at the 4-position instead of 3.
    • Key Differences : The para-aniline group alters the molecule’s dipole moment and crystallinity. $ ^{13}C $ NMR shifts for the benzoxazole carbons may vary due to differing resonance effects .

c. Heterocycle Variants

  • 4-(6-Bromobenzo[d]thiazol-2-yl)aniline (CAS 7a)
    • Heterocycle : Thiazole (sulfur atom) instead of oxazole (oxygen atom).
    • Key Differences : Sulfur’s lower electronegativity increases electron density on the heterocycle, enhancing nucleophilicity. Thiazole derivatives often exhibit distinct UV-Vis absorption maxima due to extended π-conjugation .

b. NMR and Mass Spectrometry

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Molecular Ion (m/z)
3-(6-Bromobenzo[d]oxazol-2-yl)aniline Aromatic: 7.1–7.6 (multiplet) C-Br: ~120–130 305.13 (M⁺)
3-(6-Methyl analog) CH₃: 2.08 (singlet) C-CH₃: ~21 224.26 (M⁺)
3-(5-Chloro analog) Aromatic: 7.3–7.8 (multiplet) C-Cl: ~105–115 261.68 (M⁺)

Bromine’s deshielding effect shifts aromatic protons downfield compared to methyl or chloro analogs. $ ^{15}N $ NMR for benzoxazole derivatives typically shows signals near −131 ppm, unaffected by halogen type but sensitive to substituent position .

Biological Activity

3-(6-Bromobenzo[d]oxazol-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring, which is known for its pharmacological relevance. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis (Gram-positive)15.00
Escherichia coli (Gram-negative)30.00

The minimal inhibitory concentrations (MICs) suggest selective activity against specific strains, with notable effectiveness against Bacillus subtilis compared to Escherichia coli .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated moderate cytotoxicity against several human cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)20.00
U-937 (Monocytic leukemia)25.00
A549 (Lung cancer)30.00

The IC50 values reflect the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of key biochemical pathways associated with cell growth and survival.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer activities.
  • Apoptosis Induction : Flow cytometry assays indicate that the compound may induce apoptosis in cancer cells in a dose-dependent manner, suggesting a mechanism that triggers programmed cell death .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activity of various derivatives of benzoxazole compounds, including this compound:

  • Study on Antimicrobial Properties : A recent study screened a range of benzoxazole derivatives for antimicrobial activity, revealing that compounds similar to this compound exhibited selective action against Gram-positive bacteria while showing less efficacy against Gram-negative strains .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound against multiple cancer cell lines, confirming its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(6-Bromobenzo[d]oxazol-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 6-bromo-2-aminophenol with a 3-substituted aniline precursor under acidic conditions (e.g., concentrated HCl) at 160°C. Key parameters include stoichiometric ratios (1:1.2 for amine:phenol), reaction duration (6–8 hours), and inert atmosphere (N₂) to prevent oxidation. Recrystallization in ethanol/water yields purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies C=N (1639 cm⁻¹) and NH (3350–3402 cm⁻¹) stretches .
  • ¹H NMR : Aromatic protons (δ 7.1–7.6 ppm), methylene groups (δ 3.4–3.58 ppm), and NH protons (δ 7.95 ppm) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 395.54 for analogs) confirm molecular weight .

Q. What purification strategies minimize by-products in the synthesis of this compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates brominated isomers. Recrystallization in ethanol/water (melting point 72–74°C) ensures ≥97% purity, as validated for structurally related bromobenzoxazoles .

Advanced Research Questions

Q. How does this compound interact with kinase targets, and what in vitro assays validate its inhibitory activity?

  • Methodology : TrkA kinase inhibition assays involve pre-incubating the compound (1–100 µM) with ATP and kinase buffer. Phosphorylation is quantified via luminescence (IC₅₀ ~50 nM for analogs). Dose-response curves and Lineweaver-Burk plots determine competitive inhibition .

Q. What computational methods predict the binding modes of this compound with biological targets?

  • Methodology : Density Functional Theory (DFT) optimizes geometry, while molecular docking (AutoDock Vina) simulates interactions with TrkA’s ATP-binding pocket. X-ray crystallography of analogous platinum complexes validates π-π stacking and hydrogen-bonding motifs .

Q. How do structural modifications (e.g., bromine position) alter the compound’s antitumor efficacy?

  • Methodology : Comparative MTT assays on breast cancer cells (MCF-7) show the 6-bromo derivative (IC₅₀ = 8.2 µM) outperforms non-brominated analogs (IC₅₀ >20 µM). Bromine enhances lipophilicity (log P ~2.8) and membrane permeability .

Q. What experimental discrepancies exist in reported biological activities of benzoxazole-aniline hybrids?

  • Methodology : Variations in IC₅₀ values (e.g., 5–15 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (24-hour exposure, 10% FBS) and orthogonal assays (caspase-3 activation) improve reproducibility .

Q. What environmental fate models predict the persistence of this compound in soil systems?

  • Methodology : Soil column experiments (0.5–2.0 mL/min pumping speeds) quantify leaching. HPLC-UV detects residues (LOD = 0.1 ppm), while log Kₒw (2.5) and half-life (t₁/₂ ~14 days) indicate moderate persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(6-Bromobenzo[d]oxazol-2-yl)aniline
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